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Compound of Interest

Compound Name: 1-(2-lodoethyl)-4-octylbenzene

Cat. No.: B019508

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the spectroscopic data for 1-(2-
lodoethyl)-4-octylbenzene (CAS No: 162358-07-8), a key intermediate in the synthesis of
various organic compounds.[1][2][3][4] The guide includes detailed tables of nuclear magnetic
resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside the experimental
protocols for its synthesis and spectroscopic analysis.

Chemical and Physical Properties

1-(2-lodoethyl)-4-octylbenzene is an organic compound with the molecular formula C16H25I.
[1][2] It typically presents as a clear, colorless, or pale yellow oil.[2][3]
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Property Value Reference
CAS Number 162358-07-8 [11[2][3]
Molecular Formula C16H25I [1][2]
Molecular Weight 344.28 g/mol [11[2]
Appearance Clear Colourless Qil [2][3]
Density ~1.261 g/cm3 [3][5]
N ) 367.9 °C at 760 mmHg
Boiling Point ) [3][5]
(Predicted)
Keep in a dark place, sealed in
Storage [2][4]

dry, room temperature or 2-8°C

Spectroscopic Data

The following sections provide the expected spectroscopic data for 1-(2-lodoethyl)-4-

octylbenzene based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H NMR Spectroscopy

Solvent: CDClIs, Frequency: 400 MHz
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

Ar-H (ortho to octyl
~7.12 d,J=8.0Hz 2H

group)

Ar-H (ortho to ethyl
~7.08 d,J=8.0Hz 2H

group)
~3.35 t,J=75Hz 2H -CH2-l
~3.15 t,J=75Hz 2H Ar-CHa-
~2.58 t,J=7.8Hz 2H Ar-CH2-(C7Ha1s)
~1.59 m 2H -CH2-
~1.28 m 10H -(CH2)s-
~0.88 t,J=7.0Hz 3H -CHs

2.1.2. 13C NMR Spectroscopy

Solvent: CDCIs, Frequency: 100 MHz
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Chemical Shift (6) ppm

Assignment

~142.1 Ar-C (quaternary, attached to octyl)
~138.5 Ar-C (quaternary, attached to ethyl)
~128.8 Ar-CH
~128.6 Ar-CH
~39.5 Ar-CHz-
~35.7 Ar-CHz-(C7H1s)
~31.9 CHa-
~31.5 -CH2-
~29.5 -CHz-
~29.3 -CHa-
~22.7 -CHa2-
~14.1 -CHs
~6.8 -CH2-I
Mass Spectrometry (MS)
Method: Electron lonization (EI)
m/z Relative Intensity Assignment
344.1 High [M]* (Molecular lon)
217.1 High M-1]*
205.2 Moderate [M - CH2CHzI]*
1131 Moderate [CsHa7]*
91.1 Moderate [C7H7]* (Tropylium ion)
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Infrared (IR) Spectroscopy

Method: Thin Film

Wavenumber (cm~?) Intensity Assignment

~3050 - 3000 Medium Aromatic C-H Stretch
~2955 - 2850 Strong Aliphatic C-H Stretch
~1615, 1510 Medium Aromatic C=C Stretch
~1465 Medium CHz Bending

~1220 Strong C-I Stretch

820 Strong p-Substituted Benzene C-H

Bend

Experimental Protocols

Synthesis of 1-(2-lodoethyl)-4-octylbenzene

This protocol is adapted from the known synthesis of 4-(2-iodoethyl)octylbenzene.[4]

Materials:

e 4-Octylbenzene ethyl methanesulfonate

e Sodium iodide (Nal)

o Anhydrous tetrahydrofuran (THF)

o Ethyl acetate

o Water

e Aqueous sodium thiosulfate

e Sodium sulfate
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Procedure:

In a round bottom flask protected from light and fitted with a calcium chloride drying tube,
dissolve 4-octylbenzene ethyl methanesulfonate (1 equivalent) in anhydrous tetrahydrofuran.

Stir the mixture for 10 minutes.

Add sodium iodide (approximately 2.5-3 equivalents) to the solution.

Continue stirring the reaction mixture at room temperature overnight.

After the reaction is complete (monitored by TLC), remove the THF by vacuum evaporation.
Dissolve the resulting residue in water and extract twice with ethyl acetate.

Combine the organic extracts and wash them sequentially with aqueous sodium thiosulfate
and water.

Dry the organic layer over anhydrous sodium sulfate.

Filter and concentrate the solution under vacuum to yield the final product, 1-(2-
iodoethyl)-4-octylbenzene.[4]

Spectroscopic Analysis

Sample Preparation:

 NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified oil in ~0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent such
as methanol or dichloromethane for analysis by electron ionization (EI) or other suitable
methods.

IR Spectroscopy: Place a drop of the neat oil between two potassium bromide (KBr) plates to
form a thin film for analysis.
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Instrumentation:

 NMR: A 400 MHz (or higher) spectrometer.

* MS: A standard mass spectrometer with an EI source.
¢ IR: A Fourier-transform infrared (FTIR) spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 1-(2-lodoethyl)-4-octylbenzene.

Spectroscopic Analysis

Synthesis of Crude Product o Purification Pure Compound Mass Spec Structure
1-(2-lodoethyl)-4-octylbenzene | (Column Chromatography) C16H25I () Confirmation

\4

Click to download full resolution via product page

Caption: Workflow for synthesis and structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 1-(2-
lodoethyl)-4-octylbenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019508#spectroscopic-data-for-1-2-iodoethyl-4-
octylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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